For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (3R,15Z)-3-hydroxytetracosenoyl-CoA: Structure, Function, and Experimental Considerations
Abstract
(3R,15Z)-3-hydroxytetracosenoyl-CoA is a crucial intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs), particularly those with a 24-carbon backbone. As a 3-hydroxy fatty acyl-CoA, it occupies a key position in the fatty acid elongation cycle, serving as a direct precursor to the synthesis of vital lipids, most notably C24 sphingolipids. These sphingolipids are integral components of cellular membranes, playing significant roles in the formation and function of membrane microdomains, also known as lipid rafts. Dysregulation of VLCFA metabolism has been implicated in a variety of metabolic and neurological disorders, making the study of intermediates like (3R,15Z)-3-hydroxytetracosenoyl-CoA of high interest for therapeutic development. This guide provides a comprehensive overview of its structure, biosynthesis, and function, along with relevant experimental protocols and data.
Structure
(3R,15Z)-3-hydroxytetracosenoyl-CoA is a complex molecule comprising a 24-carbon fatty acyl chain with specific stereochemistry, attached to a coenzyme A (CoA) molecule via a thioester bond.
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Acyl Chain: The "tetracosenoyl" designation indicates a 24-carbon acyl chain.
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Hydroxyl Group: The "3-hydroxy" indicates the presence of a hydroxyl (-OH) group on the third carbon (C3) of the acyl chain. The "(3R)" specifies the stereochemical configuration at this position.
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Unsaturation: The "(15Z)" denotes a cis (or Z) double bond between the 15th and 16th carbons of the acyl chain.
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Coenzyme A: The acyl chain is activated by its linkage to coenzyme A, a derivative of pantothenic acid (vitamin B5), which is essential for its participation in various metabolic reactions.[1]
The structural details are summarized in the table below.
| Attribute | Description |
| Molecular Formula | C45H80N7O18P3S[2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3R)-3-hydroxytetracos-15-enethioate[2] |
| Classification | 3-hydroxy fatty acyl-CoA[3] |
Biosynthesis and Metabolism
(3R,15Z)-3-hydroxytetracosenoyl-CoA is an intermediate in the fatty acid elongation pathway, a cyclical process that adds two-carbon units to a growing fatty acyl-CoA chain. This process occurs primarily in the endoplasmic reticulum.
The key steps in the formation and subsequent metabolism of (3R,15Z)-3-hydroxytetracosenoyl-CoA are:
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Condensation: The cycle begins with the condensation of a C22 acyl-CoA with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL). This reaction forms a 3-ketoacyl-CoA. For the synthesis of C24 fatty acids, ELOVL1 is a key enzyme that exhibits high activity towards C20 and C22-CoAs.[4][5][6]
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Reduction: The 3-ketoacyl-CoA is then reduced to a (3R)-3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, using NADPH as the reducing agent.
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Dehydration: The resulting (3R)-3-hydroxyacyl-CoA, in this case (3R,15Z)-3-hydroxytetracosenoyl-CoA, is dehydrated by a 3-hydroxyacyl-CoA dehydratase to form a trans-2,3-enoyl-CoA.
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Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase, again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the starting substrate.
This newly formed C24 acyl-CoA can then serve as a substrate for further elongation or, more significantly, be channeled into the synthesis of other complex lipids.
Figure 1: Biosynthesis of C24 Acyl-CoA via Fatty Acid Elongation.
Function: A Precursor to C24 Sphingolipids
The primary function of C24 acyl-CoAs, derived from intermediates like (3R,15Z)-3-hydroxytetracosenoyl-CoA, is their incorporation into sphingolipids. Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The addition of a fatty acyl-CoA to this backbone via an amide linkage, a reaction catalyzed by ceramide synthases (CerS), forms ceramide.
Ceramide synthase 2 (CerS2) specifically utilizes C22 and C24 acyl-CoAs to produce very-long-chain ceramides (B1148491).[7] These C24 ceramides are precursors to more complex sphingolipids, such as sphingomyelin (B164518) and various glycosphingolipids.
C24 sphingolipids are of particular importance due to their biophysical properties. Their long acyl chains allow for significant interdigitation within the lipid bilayer of cellular membranes. This property is crucial for the formation and stability of membrane microdomains or lipid rafts. These rafts are specialized membrane regions enriched in certain lipids and proteins that serve as platforms for signal transduction.
The synthesis of C24 sphingolipids and their role in membrane function is depicted in the following pathway.
Figure 2: Role in C24 Sphingolipid Synthesis and Membrane Function.
Clinical Relevance
Defects in the metabolism of long-chain fatty acids can lead to severe inherited metabolic disorders. For instance, Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a condition that impairs the body's ability to break down long-chain fatty acids for energy.[8] This leads to a buildup of fatty acids in the body and can cause hypoglycemia, liver problems, and muscle weakness. While not directly implicating (3R,15Z)-3-hydroxytetracosenoyl-CoA, this highlights the critical importance of the proper functioning of the enzymes that metabolize 3-hydroxyacyl-CoAs.
Furthermore, alterations in the levels of C24 sphingolipids have been associated with various diseases. A shift from C24 to C16 sphingolipids has been shown to increase susceptibility to apoptosis.[9] Given the role of (3R,15Z)-3-hydroxytetracosenoyl-CoA as a precursor to C24 sphingolipids, the enzymes involved in its synthesis and metabolism represent potential therapeutic targets for diseases characterized by aberrant sphingolipid profiles.
Experimental Protocols
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a general method for assaying the activity of 3-hydroxyacyl-CoA dehydrogenase, which can be adapted for (3R,15Z)-3-hydroxytetracosenoyl-CoA as a substrate. The assay is based on the reduction of NAD+ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
Materials:
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Tris-HCl buffer (100 mM, pH 9.0)
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NAD+ solution (10 mM)
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(3R,15Z)-3-hydroxytetracosenoyl-CoA substrate solution (concentration to be optimized, typically in the micromolar range)
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Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate
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Spectrophotometer capable of reading at 340 nm
Procedure:
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Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NAD+ solution.
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Add the enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline.
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Initiate the reaction by adding the (3R,15Z)-3-hydroxytetracosenoyl-CoA substrate.
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Immediately monitor the increase in absorbance at 340 nm over time.
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Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Workflow Diagram:
Figure 3: Experimental Workflow for 3-Hydroxyacyl-CoA Dehydrogenase Assay.
Quantification by Mass Spectrometry
Accurate quantification of specific acyl-CoA species like (3R,15Z)-3-hydroxytetracosenoyl-CoA in biological samples typically requires liquid chromatography-mass spectrometry (LC-MS).
General Protocol Outline:
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Sample Preparation: Extract lipids and acyl-CoAs from cells or tissues using an appropriate solvent system (e.g., a modified Bligh-Dyer extraction).
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Chromatographic Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography. The choice of column and mobile phase gradient is critical for resolving different acyl-CoA species.
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Mass Spectrometric Detection: Detect and quantify the target molecule using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. A stable isotope-labeled internal standard is highly recommended for accurate quantification.
Quantitative Data
Specific quantitative data for (3R,15Z)-3-hydroxytetracosenoyl-CoA, such as its cellular concentration or the kinetic parameters of enzymes that metabolize it, are not widely available in the public domain. However, data for related long-chain 3-hydroxyacyl-CoAs and the enzymes involved in their metabolism can provide valuable context.
| Parameter | General Value/Range for Long-Chain 3-Hydroxyacyl-CoAs | Notes |
| Substrate Specificity of LCHAD | Highest for C12-C16 substrates, but active on longer chains | The specific activity with a C24 substrate would need to be determined experimentally. |
| Cellular Concentration | Highly variable depending on cell type and metabolic state | Generally low due to its transient nature as a metabolic intermediate. |
Conclusion
(3R,15Z)-3-hydroxytetracosenoyl-CoA is a pivotal, yet often overlooked, intermediate in the biosynthesis of very-long-chain fatty acids and, by extension, C24 sphingolipids. Its precise regulation is essential for maintaining cellular membrane integrity and function. Further research into the enzymes that produce and consume this molecule will undoubtedly provide deeper insights into the pathophysiology of various metabolic and neurological diseases and may uncover novel therapeutic avenues. The experimental approaches outlined in this guide provide a framework for the continued investigation of this important metabolite.
References
- 1. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NP-MRD: Showing NP-Card for (Z)-15-tetracosenoyl-CoA (NP0339982) [np-mrd.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. (3R,15Z)-3-Hydroxytetracosenoyl-CoA - Nordic Biosite [nordicbiosite.com]
- 8. revvity.com [revvity.com]
- 9. mdpi.com [mdpi.com]
